molecular formula C12H11BrN2OS B8456691 6-Bromo-4'-methylspiro[chromane-4,2'-imidazole]-5'(1'H)-thione

6-Bromo-4'-methylspiro[chromane-4,2'-imidazole]-5'(1'H)-thione

Cat. No. B8456691
M. Wt: 311.20 g/mol
InChI Key: AWSZJNXEMQQYBL-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

6-Bromo-4′-methylspiro[chroman-4,2′-imidazole]-5′(1′H)-thione (0.10 g, 0.32 mmol, Intermediate 3) was dissolved in MeOH (1 mL) and 7M ammonia in MeOH (4 mL, 28 mmol) was added. The solution was heated at 60° C. for 12 h in a sealed vial. The solution was evaporated in vacuo. The treatment with 7M ammonia was repeated in the same way one more time. Evaporation in vacuo gave the title compound (73 mg, 77% yield) which was used without further purification in the following step. 1H NMR (400 MHz, CDCl3) δ ppm 2.11 (m, 2 H), 2.35 (s, 3 H), 4.53 (m, 2 H), 4.98 (br s, 2 H), 6.66 (m, 1 H), 6.78 (d, 1 H), 7.22 (m, 1 H); MS (ES+) m/z 294 [M+H]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:11]3([N:15]=[C:14]([CH3:16])[C:13](=S)[NH:12]3)[CH2:10][CH2:9][O:8][C:5]2=[CH:6][CH:7]=1.[NH3:18]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:11]3([N:12]=[C:13]([NH2:18])[C:14]([CH3:16])=[N:15]3)[CH2:10][CH2:9][O:8][C:5]2=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C=C2C(=CC1)OCCC21NC(C(=N1)C)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=CC1)OCCC21NC(C(=N1)C)=S
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC1)OCCC21N=C(C(=N1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.